![molecular formula C16H13FN4O B2905055 5-Fluoro-2-({[3-(Pyrimidin-2-Yl)pyridin-2-Yl]amino}methyl)phenol CAS No. 1575392-43-6](/img/structure/B2905055.png)
5-Fluoro-2-({[3-(Pyrimidin-2-Yl)pyridin-2-Yl]amino}methyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-({[3-(Pyrimidin-2-Yl)pyridin-2-Yl]amino}methyl)phenol is a chemical compound . It is a derivative of 2-aminopyrimidines .
Synthesis Analysis
The synthesis of this compound involves the selective fluorination of 4-substituted 2-aminopyrimidine derivatives with Selectfluor in the presence of Ag2CO3 . The substrates used are 4-aryl- or vinyl- or amine-substituted 2-aminopyrimidines . This method gives 4-substituted 5-fluoro-2-aminopyrimidines in fair to high yields with excellent regioselectivities .Molecular Structure Analysis
The molecular structure of this compound is derived from 2-aminopyrimidines . It contains a pyrimidin-2-yl group and a pyridin-2-yl group attached to an aminomethylphenol group .Chemical Reactions Analysis
In the synthesis process, 5-Fluoro-4-(pyridin-3-yl)-2-aminopyrimidine was transformed into 5-fluoro-N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine .Wissenschaftliche Forschungsanwendungen
Dual 5-HT6/5-HT2A Receptor Ligands with Pro-cognitive Properties
A virtual screening campaign targeting structurally novel compounds active at 5-HT6R identified a compound closely related to the query, demonstrating significant difference from known serotonin receptor ligands. Optimization led to a derivative with good brain/plasma concentration profile and the ability to reverse memory impairment, suggesting its potential in antipsychotic or antidepressant development with pro-cognitive properties (Staroń et al., 2019).
Reversible Test Strips for Ion Detection
A novel compound was synthesized for dual signalling chromogenic receptor purposes, showing reversible chromogenic response towards specific ions. This reversible optical switching was utilized in constructing test strips for detecting Al3+ as well as F-/AcO-, demonstrating the compound's application in colorimetric approaches for ion detection (Bhattacharyya et al., 2017).
Antagonists for Osteoporosis Treatment and Prevention
Compounds were identified as potent and selective antagonists of the αvβ3 receptor, showing promise in the treatment of osteoporosis. They exhibited excellent in vitro profiles and significant unbound fractions in human plasma, suggesting their utility in clinical development for osteoporosis treatment (Coleman et al., 2004).
Malaria Treatment and Prevention
JPC-3210 was selected as a lead compound for malaria treatment and prevention based on its superior in vitro antimalarial activity, lower cytotoxicity, and greater in vivo efficacy. This demonstrates the compound's potential in the development of new antimalarial drugs (Chavchich et al., 2016).
Fluoroionophores for Metal Detection
Fluoroionophores based on diamine-salicylaldehyde derivatives were developed to specifically chelate certain metal ions, indicating their applications in metal recognition and cellular metal staining. This represents an innovative approach to detecting metal ions in various settings (Hong et al., 2012).
Selective Chemo-sensing of Al3+ in Living Cells
Salicylaldehyde-based hydrazones were prepared and showed selective fluorescent "turn on" chemo-sensing towards Al3+, with potential applications in living cell imaging. This highlights the compound's relevance in biological and medical research (Rahman et al., 2017).
Wirkmechanismus
Target of Action
Similar compounds have been known to target various enzymes and receptors, influencing their activity and resulting in various biological effects .
Mode of Action
It’s worth noting that similar compounds often interact with their targets by binding to active sites or allosteric sites, thereby modulating the activity of the target .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to a cascade of downstream effects .
Pharmacokinetics
Similar compounds often exhibit a range of adme properties, which can significantly impact their bioavailability .
Result of Action
Similar compounds have been known to induce a variety of molecular and cellular effects, depending on their targets and the specific biochemical pathways they influence .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 5-Fluoro-2-({[3-(Pyrimidin-2-Yl)pyridin-2-Yl]amino}methyl)phenol are not well documented in the literature. It is known that this compound is involved in the synthesis of fluorinated imatinib base
Cellular Effects
The cellular effects of this compound are not well studied. It is known that similar compounds can affect cell division and influence the expression of downstream signaling pathway proteins
Molecular Mechanism
The molecular mechanism of action of this compound is not well understood. It is known that similar compounds can inhibit enzymes such as collagen prolyl-4-hydroxylase
Eigenschaften
IUPAC Name |
5-fluoro-2-[[(3-pyrimidin-2-ylpyridin-2-yl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O/c17-12-5-4-11(14(22)9-12)10-21-16-13(3-1-6-18-16)15-19-7-2-8-20-15/h1-9,22H,10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVDOVJPKJLMHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCC2=C(C=C(C=C2)F)O)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
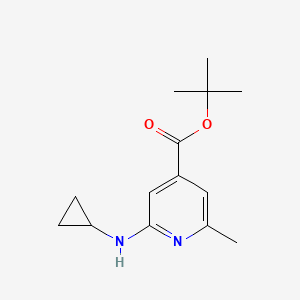
![5-Bromo-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2904975.png)
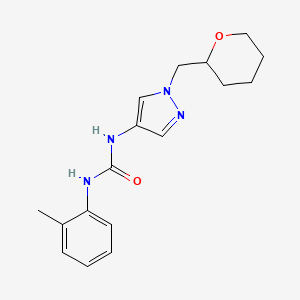
![(2R,6S)-4-(7-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine](/img/structure/B2904977.png)
![Methyl {[6-({[(2-chloro-4-methylphenyl)amino]carbonyl}amino)-2-(4-fluorophenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2904978.png)

![N-benzyl-7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2904981.png)
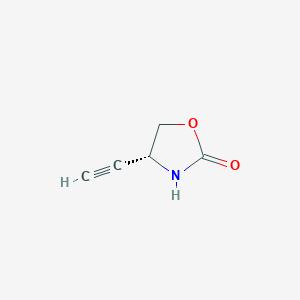
![N-(2,4-difluorophenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2904988.png)
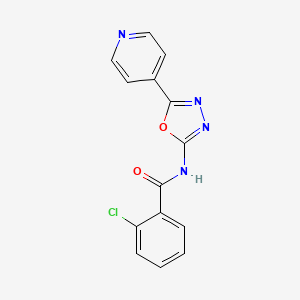
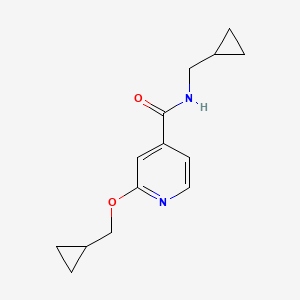
![2-Amino-2-[3-(2-ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2904993.png)
![3-Phenoxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2904994.png)

